molecular formula C6H3ClN2S B015048 4-Chlorothieno[2,3-d]pyrimidine CAS No. 14080-59-2

4-Chlorothieno[2,3-d]pyrimidine

Cat. No. B015048
CAS RN: 14080-59-2
M. Wt: 170.62 g/mol
InChI Key: NZCRUBBNZGVREM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-chlorothieno[2,3-d]pyrimidine involves several steps starting from readily available chemicals. A notable method involves the dropwise addition of 2-chloroacrylonitrile to a solution of ethyl mercaptoacetate and sodium ethoxide in ethanol, leading to a ring-closure reaction that yields 3-aminothiophene-2-barboxylate. This intermediate undergoes further ring-closure reactions and chlorination to produce 4-chlorothieno[2,3-d]pyrimidine (Cai Dejiao, 2011). Another approach involves the chlorination of 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidines with phosphoryl chloride, leading to the formation of 4-chlorothieno[2,3-d]pyrimidines, which can further undergo nucleophilic substitution with various amines to yield a series of derivatives (S. Konno et al., 1989).

Molecular Structure Analysis

The molecular structure of 4-chlorothieno[2,3-d]pyrimidine derivatives has been extensively studied, revealing a planar conformation that is crucial for their biological activity. The structure is characterized by X-ray diffraction, density functional theory (DFT), and various spectroscopic methods, providing insights into the electronic configuration and reactivity of these compounds. Notably, the molecular electrostatic potential surface map investigated with theoretical calculations at the B3LYP/6-311+G(d,p) levels offers valuable information on the chemical behavior of these molecules (Pei Huang et al., 2020).

Scientific Research Applications

  • Anti-Inflammatory Applications

    • Field : Pharmacology
    • Summary : Pyrimidines display a range of pharmacological effects including anti-inflammatory activities . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
    • Methods : Various methods for the synthesis of pyrimidines are described .
    • Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
  • Synthesis of Functionally Vital Pyrimidines

    • Field : Organic Chemistry
    • Summary : An effective and smooth synthesis of functionally vital pyrimidines has been reported .
    • Methods : The synthesis involves 4-HO-TEMPO-facilitated annulation of commercial-grade amidines with saturated ketones under Cu-catalysis .
    • Results : The synthesis method has been reported as effective .
  • Photochemical Synthesis of Pyrano[2,3-d]pyrimidine Scaffolds

    • Field : Photochemistry
    • Summary : The Knoevenagel-Michael cyclocondensation of barbituric acid/1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives was used to construct a multicomponent green tandem method for the metal-free synthesis of pyrano [2,3- d ]pyrimidine scaffolds .
    • Methods : At room temperature in aqueous ethanol, photo-excited state functions generated from Na 2 eosin Y were employed as direct hydrogen atom transfer (HAT) catalysts by visible light mediated in the air atmosphere .
    • Results : Because of its good yields, energy-effectiveness, high atom economy, time-saving qualities of the reaction, and operational simplicity, Na 2 eosin Y is photochemically produced with the least amount of a catalyst .
  • Anticancer Applications

    • Field : Oncology
    • Summary : Pyrimidines and their derivatives have been studied for their anticancer activities . For example, thiazolopyrimidine derivatives have shown excellent anticancer activity against human cancer cell lines and primary CLL cells .
    • Methods : The anticancer activity is often evaluated using in vitro cell line studies .
    • Results : Certain pyrimidine derivatives have been found to induce cell death by apoptosis as they inhibit the CDK enzyme .
  • Synthesis of 6-Bromo-4-Chlorothieno[2,3-d]pyrimidine

    • Field : Organic Chemistry
    • Summary : A practical, robust, and scalable synthesis of 6-bromo-4-chlorothieno[2,3-d]pyrimidine has been developed .
    • Methods : The method involves four synthetic steps: Gewald reaction, pyrimidone formation, bromination, and chlorination .
    • Results : The process relies on standard laboratory equipment, allowing to obtain the product in an overall yield of 49% without using chromatography for purification of the product and intermediates .
  • Antimicrobial and Antifungal Applications

    • Field : Microbiology
    • Summary : The thienopyrimidine scaffold is frequently used in medicinal chemistry, e.g., in antimicrobial or antifungal agents .
    • Methods : Thienopyrimidines can be prepared from both pyrimidine or thiophene derivatives .
    • Results : Thienopyrimidines have shown to be effective against certain microbial and fungal species .
  • Treatment of Viral Infections

    • Field : Virology
    • Summary : Thienopyrimidines have been used for the treatment of viral infections .
    • Methods : The specific methods of application would depend on the type of viral infection being treated .
    • Results : Thienopyrimidines have shown potential in treating certain viral infections .
  • Treatment of Bone Diseases including Osteoporosis

    • Field : Orthopedics
    • Summary : Thienopyrimidines have been used for the treatment of bone diseases including osteoporosis .
    • Methods : The specific methods of application would depend on the type of bone disease being treated .
    • Results : Thienopyrimidines have shown potential in treating certain bone diseases .

Safety And Hazards

4-Chlorothieno[2,3-d]pyrimidine may cause skin irritation and may be harmful if absorbed through the skin. Ingestion may cause irritation of the digestive tract and may be harmful if swallowed. Inhalation may cause respiratory tract irritation and may be harmful if inhaled .

Future Directions

Future research on 4-Chlorothieno[2,3-d]pyrimidine could focus on its potential as a therapeutic agent, particularly in the context of cancer treatment . Further studies could also explore the optimization of its synthesis process .

properties

IUPAC Name

4-chlorothieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2S/c7-5-4-1-2-10-6(4)9-3-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZCRUBBNZGVREM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353073
Record name 4-Chlorothieno[2,3-d]pyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorothieno[2,3-d]pyrimidine

CAS RN

14080-59-2
Record name 4-Chlorothieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chlorothieno[2,3-d]pyrimidine
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Synthesis routes and methods I

Procedure details

To a solution or DMF (90 μL) and CH2Cl2 (2 mL) at 0° C. under N2, oxalyl chloride (148 mg, 1.2 mmol) is added slowly and stirred for 10 min. 3H-Thieno[2,3-d]pyrimid-4-one (81 mg, 0.52 mmol) is added as a solid to the solution and warmed with a heat gun until the solid dissolves. The reaction is stirred at 25° C. for 12 h under N2. The reaction mixture is poured into water and extracted with CH2Cl2. The phases are separated and the organic layer is dried (Na2SO4) and stripped under reduced pressure to yield 4-chlorothieno[2,3-d]pyrimidine (87.6 mg, 97%) as a solid. 1H NMR (DMSO) δ 8.96 (1H, s), 8.17 (1H, d, J=6.0 Hz), 7.62 (1H, d, J=6.0 Hz).
Name
Quantity
90 μL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
148 mg
Type
reactant
Reaction Step One
Quantity
81 mg
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reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

4-hydroxythieno[2,3-d]pyrimidine (300 mg, 2.0 mmol) in phosphorous oxychloride (1.5 ml) was heated to reflux for 1 hour. 4-chlorothieno[2,3-d]pyrimidine obtained by distilling off the solvent under reduced pressure. Without further purification of 4-chlorothieno[2,3-d]pyrimidine the resultant mixture was heated to reflux with 2-aminoindan (1.1 g, 8.0 mmol) in dry ethanol (6 ml) under an argon atmosphere for 2 hours. The residue obtained by distilling off the solvent was purified by silica gel chromatography (hexane:ethyl acetate=5:2) to obtain the title compound (150 mg, 0.56 mmol) having the following physical properties:
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Thieno[2,3-d]pyrimidin-4(3H)-one (1.2 g, 7.9 mmol) was diluted in 1,2-dichloroethane (10 mL). Phosphorous oxychloride (1.4 mL, 15.7 mmol) was added. The reaction was stirred at 90° C. for 16 hours. An additional equivalent of phosphorous oxychloride (0.7 mL, 7.9 mmol) was added and the solution continued stirring for 4 hours. The solution was cooled, concentrated, and neutralized with saturated NaHCO3 solution. The material was extracted with a chloroform:isopropyl alcohol mixture and the organic layer was separated and concentrated. Flash chromatography gave the title compound (0.39 g, 29%).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Quantity
0.7 mL
Type
reactant
Reaction Step Three
Yield
29%

Synthesis routes and methods IV

Procedure details

Starting from thieno[2,3-d]pyrimidin-4(3H)-one (204) [J. Med. Chem., 1999, 42, 26, 5437-5447, Bull. Soc. Chim. Fr., 1975, 587-591] and following the procedure described above for the synthesis of compound 20 (scheme 4, example 22), title compound 205 was obtained in 93% yield. LRMS (M+1) 169.1 (100%), 171.1 (32%).
Quantity
0 (± 1) mol
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0 (± 1) mol
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Yield
93%

Synthesis routes and methods V

Procedure details

DMF (1.53 ml, 19.7 mmol) in dichloromethane (50 ml) was cooled to 0° C. and oxalyl chloride (2.5 ml, 29.6 mmol) was added slowly forming a white gel. Thieno[2,3-d]pyrimidin-4(3H)-one (1.5 g, 9.86 mmol) was added and the reaction mixture was refluxed for 3 hours. The mixture was cooled down to room temperature and poured into water. The mixture was extracted with dichloromethane, dried over sodium sulfate and concentrated in vacuo. The crude residue was purified by silica gel chromatography (EtOAc/hexane 15:1) to yield the title compound as a white solid (1.61 g, 96%).
Name
Quantity
1.53 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
158
Citations
S Hesse, E Perspicace, G Kirsch - Tetrahedron letters, 2007 - Elsevier
Microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, 3H-thieno[2,3-d]pyrimidin-4-one and 4-chlorothieno[2,3-d]pyrimidine - ScienceDirect Skip to main content Skip to article …
ME Adly, EM Gedawy, AA El-Malah… - Anti-Cancer Agents in …, 2018 - ingentaconnect.com
Background: 4-Substitutedaminoquinazoline scaffolds were reported to possess potent cytotoxic and EGFR inhibitory activity such as gefitinib (Iressa), erlotinib (Tarceva) and tandutinib. …
P Yang, H Gao, Y Nie, Z Zeng, JS Zhao… - Advanced Materials …, 2014 - Trans Tech Publ
4-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-ylthio]-2-(trifluoromethyl)thieno[2,3-d]pyrimidine was synthesized by a facile three-step procedure, including the cyclization of 2-aminothiophene…
Number of citations: 0 www.scientific.net
Y Sun, R Fu, S Lin, J Zhang, M Ji, Y Zhang… - Bioorganic & Medicinal …, 2021 - Elsevier
As abnormal PI3K signaling is a feature of many types of cancer, the development of orally active PI3K inhibitors is of great significance for targeted cancer therapy. Through integrating …
E Perspicace, S Hesse, G Kirsch… - Journal of …, 2009 - Wiley Online Library
Palladium‐catalyzed Suzuki reactions were performed on 4‐chlorothieno[2,3‐d]pyrimidines under classical heating conditions and under microwave irradiation. Some unexpected …
S Bugge, EM Skjønsfjell, FB Willumsen… - Chemistry of …, 2014 - Springer
A practical, robust and scalable synthesis of 6-bromo-4-chlorothieno[2,3-d]pyrimidine starting from cheap bulk chemicals has been developed. The method involves four synthetic steps: …
SB Kanawade, RB Toche, DP Rajani - European Journal of Medicinal …, 2013 - Elsevier
Thermal selective reactions were studied on oxothieno[2,3-d]pyrimidine-6-carboxamide 3 with POCl 3 and PCl 5 . At 25–50 C, the C 7 -amide rearranges to nitrile furnished compound 4 …
B Wilding, N Klempier - Organic Preparations and Procedures …, 2017 - Taylor & Francis
Pyrimidine derivatives possess a high degree of application in many areas of chemistry such as bioorganic, agricultural and medicinal chemistry. They are present in a broad range of …
OD Vlasova, KY Krolenko, MA Nechayev… - Chemistry of …, 2019 - Springer
An effective method for accessing novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids in 63–71% yields based on Pd(dppf)Cl 2 -catalyzed carbonylation of substituted 4-…
XJ Song, ZC Duan, Y Shao, XG Dong - Chinese Chemical Letters, 2012 - Elsevier
A series of novel fluorinated thieno[2,3-d]pyrimidine derivatives incorporating 1,3,4-thiadiazole were synthesized by a facile microwave-assisted procedure, including the cyclization of 2-…

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